molecular formula C24H21N3O5 B11952486 2-Methoxy-4-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl benzoate CAS No. 881461-30-9

2-Methoxy-4-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl benzoate

Cat. No.: B11952486
CAS No.: 881461-30-9
M. Wt: 431.4 g/mol
InChI Key: LIMCTOLIAPSIDH-MFKUBSTISA-N
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Description

2-Methoxy-4-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl benzoate is a complex organic compound with the molecular formula C24H21N3O5 and a molecular weight of 431.452 g/mol This compound is notable for its unique structure, which includes a methoxy group, a toluidino group, and a benzoate ester

Preparation Methods

The synthesis of 2-Methoxy-4-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl benzoate involves multiple steps. The general synthetic route includes the following steps:

    Formation of the hydrazone: This step involves the reaction of 4-toluidine with an appropriate acylating agent to form the hydrazone intermediate.

    Acylation: The hydrazone intermediate is then acylated with a suitable acylating agent to form the desired product.

Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the synthesis typically requires controlled reaction conditions, including specific temperatures, solvents, and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

2-Methoxy-4-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl benzoate undergoes various chemical reactions, including:

Scientific Research Applications

2-Methoxy-4-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl benzoate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl benzoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

2-Methoxy-4-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl benzoate can be compared with similar compounds such as:

These similar compounds highlight the structural diversity and potential for varied biological activities and applications.

Properties

CAS No.

881461-30-9

Molecular Formula

C24H21N3O5

Molecular Weight

431.4 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C24H21N3O5/c1-16-8-11-19(12-9-16)26-22(28)23(29)27-25-15-17-10-13-20(21(14-17)31-2)32-24(30)18-6-4-3-5-7-18/h3-15H,1-2H3,(H,26,28)(H,27,29)/b25-15+

InChI Key

LIMCTOLIAPSIDH-MFKUBSTISA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)OC

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)OC

Origin of Product

United States

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